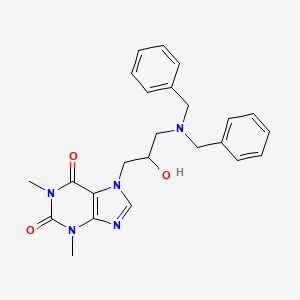
Gold;manganese
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gold-manganese compounds are an intriguing class of materials that combine the unique properties of gold and manganese. Gold, known for its excellent conductivity and resistance to corrosion, and manganese, recognized for its catalytic and magnetic properties, create a compound with diverse applications in various fields, including catalysis, electronics, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gold-manganese compounds can be synthesized through various methods. One common approach involves the reaction of potassium permanganate with gold nanoparticles under hydrothermal conditions. This method results in the deposition of manganese oxide on gold nanoparticles . Another method involves the calcination of a composite where gold nanoparticles are embedded in a metal-organic framework, resulting in a manganese-oxide-supported gold catalyst .
Industrial Production Methods: Industrial production of gold-manganese compounds often involves the use of metal-organic frameworks and hydrothermal synthesis. These methods ensure a uniform distribution of gold nanoparticles and strong interactions between gold and manganese, which are beneficial for catalytic activity .
Análisis De Reacciones Químicas
Types of Reactions: Gold-manganese compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, manganese in the compound can undergo oxidation to form manganese (III) oxide, which acts as a protective layer .
Common Reagents and Conditions: Common reagents used in the reactions of gold-manganese compounds include potassium permanganate and cerium (IV) ammonium nitrate. These reactions often occur under hydrothermal conditions or in the presence of oxidizing agents .
Major Products: The major products formed from these reactions include manganese oxides and gold nanoparticles. These products are often used as catalysts in various chemical processes .
Aplicaciones Científicas De Investigación
Gold-manganese compounds have numerous applications in scientific research. In chemistry, they are used as catalysts for oxidation reactions and water splitting . In biology and medicine, manganese-based nanoparticles are explored for their potential in drug delivery and cancer therapy due to their unique magnetic properties . In industry, these compounds are used in the production of high-quality polysilicon for semiconductors and solar energy .
Mecanismo De Acción
The mechanism of action of gold-manganese compounds involves several molecular targets and pathways. For instance, in catalytic applications, the interaction between gold nanoparticles and manganese oxide facilitates charge transfer and chemical potential changes, enhancing catalytic performance . In biomedical applications, manganese-based nanoparticles exert their effects through oxidative stress and inflammation pathways .
Comparación Con Compuestos Similares
Gold-manganese compounds are unique due to the combination of properties from both gold and manganese. Similar compounds include manganese oxides and gold nanoparticles, which are used individually in various applications. the combination of these two elements results in enhanced catalytic and magnetic properties, making gold-manganese compounds more effective in certain applications .
List of Similar Compounds:- Manganese oxides
- Gold nanoparticles
- Manganese-based nanomaterials
- Gold-based catalysts
Gold-manganese compounds stand out due to their synergistic properties, making them valuable in advanced scientific and industrial applications.
Propiedades
Número CAS |
12006-72-3 |
|---|---|
Fórmula molecular |
Au5Mn2 |
Peso molecular |
1094.7089 g/mol |
Nombre IUPAC |
gold;manganese |
InChI |
InChI=1S/5Au.2Mn |
Clave InChI |
OHLVXXNHINXJHO-UHFFFAOYSA-N |
SMILES canónico |
[Mn].[Mn].[Au].[Au].[Au].[Au].[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



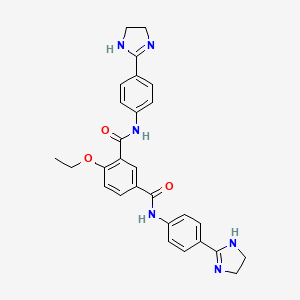

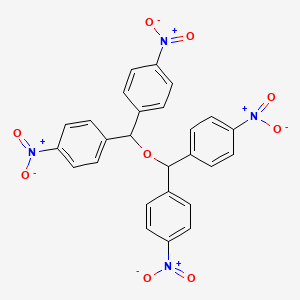

![1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one](/img/structure/B14730310.png)



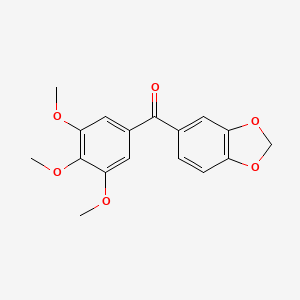
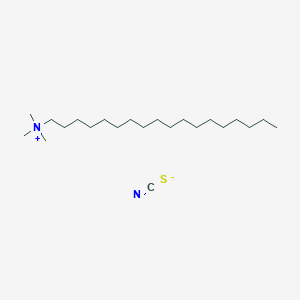
![5-({3-[(4-Methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene}methyl)-4-methyl-6-(morpholin-4-yl)-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile](/img/structure/B14730326.png)

